ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of an amino group, a thiol group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate typically involves multiple steps. The starting materials are usually simple organic compounds that undergo a series of reactions, including cyclization, amination, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-5-18-13(17)9-10-11(19-12(9)16)8-6-7-15(10,4)14(8,2)3/h8H,5-7,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQSMRKTKDQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3(CCC2C3(C)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.